4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide

Beschreibung

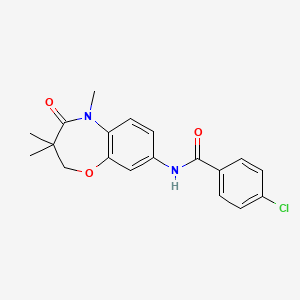

This compound belongs to a class of benzoxazepine derivatives functionalized with a benzamide substituent. The core structure consists of a 1,5-benzoxazepine ring system with 3,3,5-trimethyl and 4-oxo substitutions. The benzamide group at the 8-position features a 4-chloro substituent, contributing to its electronic and steric profile.

Eigenschaften

IUPAC Name |

4-chloro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O3/c1-19(2)11-25-16-10-14(8-9-15(16)22(3)18(19)24)21-17(23)12-4-6-13(20)7-5-12/h4-10H,11H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLIPMRYAPFBCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)N(C1=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide typically involves multiple steps. One common method involves the formation of the tetrahydrobenzo[b][1,4]oxazepin ring through a cyclization reaction, followed by the introduction of the chloro and benzamide groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups in place of the chloro group.

Wissenschaftliche Forschungsanwendungen

4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.

Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

Substituent Effects and Inferred Properties

4-Chloro (Target) : The chloro group at the 4-position provides a balance between electron-withdrawing effects and moderate lipophilicity. This may enhance membrane permeability compared to polar groups while maintaining favorable interactions with hydrophobic binding pockets .

2,6-Difluoro : The fluorine atoms improve metabolic stability and bioavailability due to their small size and resistance to oxidative metabolism. However, reduced lipophilicity compared to chloro or CF₃ groups may limit tissue penetration .

Its strong electron-withdrawing nature may also alter electronic distribution in the benzamide moiety .

2-Methylpropanamide : Replacing benzamide with a smaller propanamide group reduces steric hindrance, possibly improving binding to shallow enzymatic pockets. However, the loss of aromaticity may diminish π-π stacking interactions .

4-tert-Butyl : The bulky tert-butyl group introduces steric hindrance, which could disrupt binding to compact targets. Its high hydrophobicity may improve logP but exacerbate solubility challenges .

Research Findings and Trends

- Electronic Effects : Chloro and fluoro substituents are strategically used to fine-tune electron density, impacting hydrogen bonding and charge-transfer interactions .

- Lipophilicity : The tert-butyl and CF₃ groups elevate logP values, favoring blood-brain barrier penetration but requiring formulation adjustments to mitigate solubility limitations .

- Synthetic Accessibility : Analogs like the 2-methylpropanamide derivative (290.36 g/mol) demonstrate that simplified backbones can retain core functionality while reducing synthetic complexity .

Q & A

Q. What high-throughput strategies enable rapid SAR exploration?

- Methodological Answer :

- Combinatorial Chemistry : Parallel synthesis of 50+ analogs via automated flow reactors .

- Virtual Screening : Use QSAR models to prioritize candidates with optimal LogP and polar surface area .

- Fragment-Based Design : Merge benzoxazepine cores with fragment libraries (e.g., Enamine REAL Space) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.